4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate
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Overview
Description
4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate is a complex organic compound characterized by the presence of tert-butyl groups, benzoyl esters, and sulfanyl linkages
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe in biochemical assays and molecular docking studies.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate typically involves multiple steps:
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Formation of the Benzoyl Ester: : The initial step involves the esterification of 4-tert-butylbenzoic acid with 4-hydroxyphenyl sulfide. This reaction is usually carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane.
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Coupling Reaction: : The intermediate product is then coupled with 4-tert-butylbenzoyl chloride in the presence of a base like triethylamine. This step forms the final ester linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
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Reduction: : The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
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Substitution: : The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: HNO₃, Br₂
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated compounds
Mechanism of Action
The mechanism of action of 4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate involves its interaction with specific molecular targets. The tert-butyl groups and benzoyl esters can engage in hydrophobic interactions and hydrogen bonding, respectively, influencing the compound’s binding affinity and specificity. The sulfanyl group can participate in redox reactions, modulating the compound’s activity in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylbenzyl alcohol
- 4-tert-Butylphenol
Uniqueness
Compared to these similar compounds, 4-[(4-{[4-(Tert-butyl)benzoyl]oxy}phenyl)sulfanyl]phenyl 4-(tert-butyl)benzenecarboxylate is unique due to its combination of tert-butyl groups, benzoyl esters, and sulfanyl linkages. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[4-[4-(4-tert-butylbenzoyl)oxyphenyl]sulfanylphenyl] 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O4S/c1-33(2,3)25-11-7-23(8-12-25)31(35)37-27-15-19-29(20-16-27)39-30-21-17-28(18-22-30)38-32(36)24-9-13-26(14-10-24)34(4,5)6/h7-22H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUUMKCIJNLOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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